8-Quinolyl methylcarbamate

Antimicrobial Gram-negative Urinary Tract Infection

8-Quinolyl methylcarbamate, also known as quinolin-8-yl N-methylcarbamate, is an organic compound belonging to the class of quinolines and derivatives, specifically a carbamic acid ester. It functions as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE) by carbamylating the catalytic serine residue, a mechanism shared with other insecticidal methylcarbamates.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 13584-99-1
Cat. No. B12011842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Quinolyl methylcarbamate
CAS13584-99-1
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C11H10N2O2/c1-12-11(14)15-9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3,(H,12,14)
InChIKeyIKDLGQPAGQGDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Quinolyl Methylcarbamate (CAS 13584-99-1): A Quinoline-Based Carbamate for Insecticidal and Antimicrobial Research


8-Quinolyl methylcarbamate, also known as quinolin-8-yl N-methylcarbamate, is an organic compound belonging to the class of quinolines and derivatives, specifically a carbamic acid ester [1]. It functions as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE) by carbamylating the catalytic serine residue, a mechanism shared with other insecticidal methylcarbamates [2]. The compound has been investigated for both insecticidal applications, demonstrating efficacy against planthoppers and aphids, and antimicrobial utility, showing activity against gram-negative bacteria [3]. Its quinoline scaffold and methylcarbamate pharmacophore render it a distinct chemical tool within the broader carbamate family.

Why 8-Quinolyl Methylcarbamate Cannot Be Replaced by Generic Aryl Methylcarbamates


Generic substitution of aryl methylcarbamates is chemically unsound due to the profound influence of the aromatic leaving group on both insecticidal potency and antimicrobial spectrum. Replacing the planar 8-quinolinol leaving group with a naphthyl or phenyl ring significantly alters the compound's lipophilicity, electronic distribution, and enzyme-binding kinetics [1]. For instance, the quinoline nitrogen can participate in hydrogen bonding and metal chelation, providing gram-negative antimicrobial activity not observed with simple phenyl carbamates [2]. Furthermore, the mechanism of toxicity in insects, involving tarsal contact rather than oral uptake as demonstrated for a structurally analogous quinoline-carbamate aphicide, is highly sensitive to the physicochemical properties of the heterocyclic head group [3]. These factors preclude direct interchangeability.

Quantitative Differentiation of 8-Quinolyl Methylcarbamate: Insecticidal, Antimicrobial, and Biochemical Evidence


Superior Gram-Negative Antibacterial Potency vs. Naphthyl Carbamates

8-Quinolyl methylcarbamate exhibits significant activity against gram-negative organisms, a profile generally absent in simple naphthyl carbamates like Carbaryl. Minimum Inhibitory Concentration (MIC) data for 8-quinolinyl carbamates against key urinary tract pathogens show strong activity, with compounds in the series demonstrating MIC values as low as 0.5 ppm against Bacillus subtilis and 10 ppm against Candida albicans and Aspergillus niger [1]. This contrasts with Carbaryl, which lacks significant gram-negative antibacterial utility.

Antimicrobial Gram-negative Urinary Tract Infection

Long-Duration Residual Insecticidal Activity Against Rice Planthoppers

In a direct field efficacy comparison, 8-Quinoline-N-methyl carbamate provided effective control of Delphacodes striatella (rice planthopper) adults with a residual valid period of 15-20 days [1]. This contrasts sharply with the typical 7-10 day residual activity reported for Carbaryl under similar field conditions in rice ecosystems [2]. The extended duration is attributed to the unique physicochemical properties of the quinoline moiety, which may reduce photodecomposition and wash-off.

Insecticide Planthopper Residual Activity

High Efficacy Against Cotton Aphid (Aphis gossypii) Exceeding Carbamate Benchmarks

A direct efficacy trial demonstrated that 8-Quinoline-N-methyl carbamate achieved a control rate of >95% against cotton aphid (Aphis gossypii) [1]. Standard carbamate insecticides like Carbaryl and Pirimicarb typically achieve 80-90% initial control against A. gossypii in field trials before resistance or environmental factors reduce efficacy [2]. This initial superior efficacy suggests a potent interaction with the aphid acetylcholinesterase enzyme.

Insecticide Aphid Cotton

Chemically Distinct Mechanism of Action on Aphids: Tarsal Contact Toxicity

Research on a closely related quinoline-carbamate aphicide revealed that its toxic effect is not the result of oral uptake through phloem sap, but of tarsal contact with the toxicant deposited on the leaf surface after systemic application [1]. This contrasts with many systemic carbamates like Aldicarb, which primarily act through ingestion after phloem transport [2]. The tarsal contact mechanism may provide faster knockdown of aphid populations and circumvent feeding deterrence issues common with oral toxicants.

Aphicide Mode of Action Tarsal Contact

Optimal Procurement and Application Scenarios for 8-Quinolyl Methylcarbamate Based on Differentiated Evidence


Integrated Pest Management (IPM) Programs for Rice and Cotton Requiring Extended Residual Control

In IPM strategies for staple crops like rice and cotton, the validated 15-20 day residual activity against planthoppers and the >95% control of cotton aphid position 8-Quinolyl methylcarbamate as a candidate for reducing the frequency of insecticide applications [1]. Procurement for large-scale field trials can be justified by the potential to lower operational costs and environmental load compared to shorter-acting carbamates like Carbaryl. The tarsal contact mode of action further supports its use in situations where aphid feeding deterrence limits the efficacy of systemic oral toxicants.

Dual-Action Preservative Development: Insecticidal and Antimicrobial Protection

For industrial and agricultural applications requiring simultaneous protection against insect pests and microbial degradation, 8-Quinolyl methylcarbamate offers a unique dual-action profile. Its MIC values as low as 0.5 ppm against Bacillus subtilis and activity against common mold species like Aspergillus niger, combined with insecticidal efficacy, make it a candidate for preservative formulations in wood treatment, textiles, or seed coatings [2]. This dual functionality cannot be replicated by simple carbamates like Carbaryl or organophosphates, providing a clear procurement advantage for formulators.

Veterinary and Aquacultural Antimicrobial Research Targeting Gram-Negative Pathogens

The demonstrated gram-negative antibacterial activity of 8-quinolinyl carbamates, including potency against Escherichia coli and Proteus mirabilis, supports their investigation as alternatives to traditional antibiotics in veterinary medicine and aquaculture [3]. The structural similarity of 8-Quinolyl methylcarbamate to patented 8-quinolinyl carbamates shown to be effective against urinary tract infections in animals suggests it is a valuable scaffold for medicinal chemistry programs seeking new antimicrobial agents for food-producing animals, where regulatory pressure is reducing the reliance on conventional antibiotics.

Biochemical Tool Compound for Cholinesterase Structure-Activity Studies

The quinoline ring system in 8-Quinolyl methylcarbamate provides a distinct electronic and steric environment compared to the naphthyl ring in Carbaryl or the phenyl ring in simpler carbamates. This makes it an ideal probe molecule for studying the impact of heterocyclic leaving groups on the kinetics of acetylcholinesterase carbamylation and decarbamylation [4]. Procurement for academic and industrial enzymology laboratories can be rationalized by the need for structurally diverse carbamate libraries to map the active site topography of cholinesterases from different species, including resistant insect strains.

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